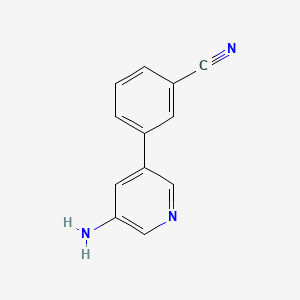

3-(5-Aminopyridin-3-yl)benzonitrile

説明

3-(5-Aminopyridin-3-yl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 5-aminopyridin-3-yl group. This structure combines the electron-withdrawing nitrile group with an electron-donating amino-pyridine moiety, making it a versatile intermediate in pharmaceutical and materials science research.

特性

IUPAC Name |

3-(5-aminopyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-6-9-2-1-3-10(4-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXVPMQMWWMGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744726 | |

| Record name | 3-(5-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258628-06-6 | |

| Record name | 3-(5-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3-(5-Aminopyridin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 3-(5-Aminopyridin-3-yl)benzonitrile .

化学反応の分析

3-(5-Aminopyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the amino group or the nitrile group can be replaced by other functional groups under appropriate conditions.

科学的研究の応用

3-(5-Aminopyridin-3-yl)benzonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

The mechanism of action of 3-(5-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminopyridine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .

類似化合物との比較

Structural and Functional Analogues

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure: Shares a benzonitrile core but substitutes with a trifluoromethyl group, methoxy-phenoxy chain, and thiazolidinone moiety.

- Key Properties: Forms hydrogen bonds with ARG 372 and hydrophobic interactions in receptor binding (PDB ID: 3K6P) . Higher metabolic stability due to the trifluoromethyl group compared to the amino-pyridine group in the target compound.

- Applications : Identified as a ligand for estrogen-related receptor alpha (ERRα) .

3-(3-Thienyl)benzonitrile

- Structure: Replaces the aminopyridinyl group with a thienyl ring.

- Key Properties: CAS No.: 870703-81-4; molecular weight ≈ 211.3 g/mol (estimated). Used in laboratory chemical synthesis and material manufacturing .

- Safety : Requires stringent personal protective equipment (PPE), including face shields and protective clothing, similar to other benzonitrile derivatives .

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile

- Structure: Features a carbazole-phenoxazine-pyridine system attached to benzonitrile.

- Key Properties: Designed for thermally activated delayed fluorescence (TADF) in OLEDs due to extended π-conjugation and donor-acceptor interactions .

- Applications : Patent-pending material for high-efficiency organic light-emitting diodes .

3-(4-Aminophenyl)benzonitrile

- Structure: Substitutes the pyridine ring with a simpler aminophenyl group.

- Safety protocols emphasize eye/face protection and skin coverage during handling .

生物活性

3-(5-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its interactions with biological targets.

Synthesis

The synthesis of 3-(5-Aminopyridin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5-aminopyridine under specific conditions. This reaction is usually facilitated by a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of 3-(5-Aminopyridin-3-yl)benzonitrile is primarily attributed to its structural components:

- Aminopyridine Group : This group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

- Nitrile Group : The nitrile moiety enhances the compound's reactivity, allowing it to participate in various biochemical interactions.

Anticancer Activity

Research indicates that 3-(5-Aminopyridin-3-yl)benzonitrile exhibits significant anticancer properties, particularly as an inhibitor of the FLT3 kinase, which is crucial in acute myeloid leukemia (AML). In studies involving FLT3-driven cell lines, compounds similar to 3-(5-Aminopyridin-3-yl)benzonitrile have shown promising results with GI50 values ranging from 0.1 to 1.0 μM .

| Compound | GI50 (μM) | Target |

|---|---|---|

| 3-(5-Aminopyridin-3-yl)benzonitrile | 0.1 - 1.0 | FLT3 |

| Crenolanib | ~1.0 | FLT3 ITD mutant |

| Quizartinib | ~1.0 | FLT3 ITD mutant |

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties. For instance, similar compounds have been evaluated for their antibacterial activities against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus, although specific data for 3-(5-Aminopyridin-3-yl)benzonitrile is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(5-Aminopyridin-3-yl)benzonitrile:

- Positioning of Functional Groups : Variations in the position of the amino group on the pyridine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at specific positions enhance kinase inhibition.

| Structural Variation | Effect on Activity |

|---|---|

| Electron-withdrawing at para position | Increased activity |

| Position of amino group on pyridine | Influences reactivity |

Case Studies

- FLT3 Inhibition Study : A study evaluated various derivatives of aminopyridine compounds against FLT3 kinase. It was found that modifications to the aminopyridine structure led to varying degrees of inhibition, with some derivatives showing enhanced potency against resistant mutations .

- Antimicrobial Evaluation : In a comparative analysis of pyridine derivatives, compounds similar to 3-(5-Aminopyridin-3-yl)benzonitrile demonstrated moderate antibacterial activity against resistant strains, suggesting potential for further development in antibiotic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。